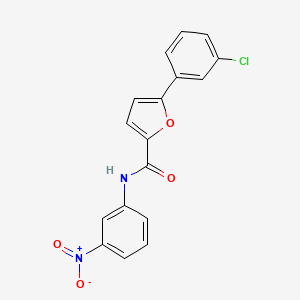![molecular formula C8H8ClO4P B5820573 [(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)
[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid, commonly known as CPPA, is a phosphonate derivative that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. CPPA is a white crystalline solid with a molecular weight of 256.63 g/mol and a melting point of 192-194°C.
Mécanisme D'action
CPPA is believed to exert its herbicidal activity by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. CPPA is also believed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CPPA has been shown to cause a decrease in the levels of branched-chain amino acids in plants, leading to a disruption in protein synthesis and ultimately causing plant death. In animals, CPPA has been shown to cause a decrease in the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, CPPA can be expensive and difficult to synthesize, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CPPA. One area of interest is the development of CPPA-based herbicides that are more effective and environmentally friendly than current herbicides. Another area of interest is the development of CPPA-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, the use of CPPA in material science applications, such as the synthesis of novel polymers and coatings, is an area of potential research.
Méthodes De Synthèse
CPPA can be synthesized through several methods, including the reaction of 4-chlorophenol with diethyl phosphite, followed by the hydrolysis of the resulting intermediate with potassium hydroxide. Another method involves the reaction of 4-chlorophenylacetic acid with phosphorus oxychloride, followed by the hydrolysis of the resulting intermediate with water.
Applications De Recherche Scientifique
CPPA has been extensively studied for its potential use as a herbicide due to its inhibitory effect on plant growth. It has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of Alzheimer's disease. CPPA has also been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)-hydroxyphosphoryl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClO4P/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEDYFLLECDYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(CC(=O)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)


![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)

![N-(tert-butyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5820548.png)
![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![3-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5820580.png)